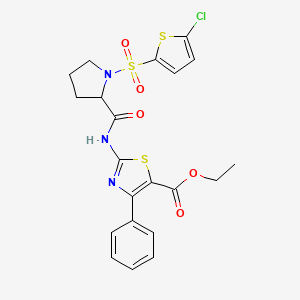
Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H20ClN3O5S3 and its molecular weight is 526.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate, identified by its CAS number 1101178-56-6, is a complex organic compound with promising biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its potential as an anticancer agent and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H20ClN3O4S2 with a molecular weight of approximately 490.0 g/mol. The structure features a thiazole ring, a pyrrolidine moiety linked through a sulfonyl group to a chlorothiophene, and an ethyl ester functional group. These structural characteristics suggest potential interactions with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Intermediate : The pyrrolidine ring is synthesized through cyclization reactions involving suitable precursors.
- Sulfonylation : The introduction of the chlorothiophene moiety is achieved via sulfonylation, where the chlorothiophene sulfonyl chloride reacts with the pyrrolidine intermediate.
- Esterification : The final step involves esterification to form the ethyl ester derivative.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. In vitro evaluations using various human tumor cell lines (e.g., cervix cancer KB/HELA, ovarian carcinoma SK-OV-3) have demonstrated that compounds with similar structural motifs can induce cytotoxic effects. For instance, one study reported that thiazole derivatives showed IC50 values in the micromolar range against these cell lines, indicating their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzyme Activity : The sulfonamide group can interact with active sites of enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Other Pharmacological Activities
Besides anticancer activity, compounds featuring thiazole and pyrrolidine scaffolds have been reported to possess various other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions like arthritis or asthma.
Case Studies and Research Findings
Propriétés
IUPAC Name |
ethyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S3/c1-2-30-20(27)18-17(13-7-4-3-5-8-13)23-21(32-18)24-19(26)14-9-6-12-25(14)33(28,29)16-11-10-15(22)31-16/h3-5,7-8,10-11,14H,2,6,9,12H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDZJKAQSXETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













